6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Catalog No.
S13991436
CAS No.
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine...

Product Name

6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

IUPAC Name

6-methylidene-7H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-5-3-10-7(13-4-5)2-6(9-10)8(11)12/h2H,1,3-4H2,(H,11,12)

InChI Key

RVJDJOFFXJMYHX-UHFFFAOYSA-N

Canonical SMILES

C=C1CN2C(=CC(=N2)C(=O)O)OC1

6-Methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a complex organic compound that features a unique fused ring system characterized by a pyrazolo[3,2-b][1,3]oxazine structure. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3, and it has a molecular weight of approximately 194.19 g/mol. The compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Due to its functional groups. Key types of reactions include:

  • Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide.
  • Substitution Reactions: The methylidene group can be substituted with various nucleophiles, leading to derivatives with altered biological properties.

These reactions make it a versatile compound for further synthetic modifications.

Research indicates that 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid exhibits various biological activities. It has been investigated for:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Enzyme Inhibition: There is interest in its role as an inhibitor of specific enzymes involved in metabolic pathways.

Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves multi-step synthetic routes. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazines and isocyanates.
  • Condensation Reactions: Involving the reaction of aldehydes with hydrazones to form the pyrazolo structure.
  • Functional Group Modifications: Subsequent functionalization to introduce the carboxylic acid group.

These methods allow for the generation of the compound with desired purity and yield.

The applications of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid span several fields:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Material Science: Potential use in creating novel materials with specific properties due to its unique structure.
  • Chemical Research: Serving as a building block for synthesizing more complex organic molecules.

Interaction studies focus on understanding how 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid interacts with biological macromolecules. Key areas include:

  • Binding Affinity Studies: Determining how well the compound binds to target proteins or enzymes.
  • Mechanism of Action Investigations: Exploring how the compound affects cellular pathways or enzyme activities.
  • Structure-Activity Relationship Analysis: Evaluating how structural variations influence biological activity.

These studies are crucial for optimizing the compound's therapeutic potential.

Several compounds share structural similarities with 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylateSimilar pyrazolo structure without methylidene groupMore soluble due to ethyl ester
3-Methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acidContains a methyl group at position 3Potentially different biological activity profile
6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidDifferent ring system but similar carboxylic acid functionalityVariations in biological effects due to different ring structures

The uniqueness of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid lies in its specific fused ring system and the presence of the methylidene group which may enhance its reactivity and biological activity compared to similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

180.05349212 g/mol

Monoisotopic Mass

180.05349212 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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